molecular formula C17H20N4O4S B2804185 Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate CAS No. 1396861-68-9

Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2804185
CAS No.: 1396861-68-9
M. Wt: 376.43
InChI Key: PSHLFUHSXBHXJY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperidine ring, a carboxamide group, and a thiophene ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. These groups are likely to influence the compound’s physical and chemical properties, as well as its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, the presence of polar functional groups can influence a compound’s solubility in water or other solvents. The compound’s melting and boiling points, density, and other physical properties can also be influenced by its molecular structure .

Scientific Research Applications

Bromination and Diazo-Coupling of Pyridinethiones

This study focuses on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their valuable biological activities. The research demonstrates the utility of microwave-assisted reaction conditions to achieve higher yields in shorter times compared to conventional methods. The process begins with the preparation of various thioxo-dihydropyridine derivatives, including those related to the compound of interest through bromination and diazo-coupling reactions (Youssef, Azab, & Youssef, 2012).

Synthesis and Properties of Methyl Dihydropyridine Carboxylates

Another study explores the Michael reaction to produce methyl dihydropyridine carboxylates, showing the compound's role in forming structurally diverse molecules with various biological activities. The research outlines the chemical transformations leading to different derivatives, highlighting the compound's versatility in synthesis (Krauze, Sturms, Popelis, Sīle, & Duburs, 2005).

Diversity-Oriented Synthesis of Carboxamides

This study demonstrates a diversity-oriented synthesis approach to generate a library of 1,6-dihydropyridine-3-carboxamides, indicating the compound's potential in generating a wide array of molecules for biological screening. The research emphasizes the efficient and versatile synthesis strategies that can be applied to develop novel compounds (Baškovč et al., 2012).

Reactions of Chromone-Carboxamides with Cyanothioacetamide

Investigating the reactions between chromone-carboxamides and cyanothioacetamide, this study illustrates the synthesis of novel thioxo-dihydropyridine derivatives. The research showcases the compound's application in creating molecules with potential for further biological evaluation (Kornev, Tishin, & Sosnovskikh, 2019).

Fluorescent Sensors for Metal Ions

In a study focusing on the development of fluorescent sensors, derivatives of the compound were used to create highly sensitive and selective optical signaling materials for detecting Cu^2+ and Hg^2+ ions in aqueous solutions. This application demonstrates the compound's versatility in contributing to environmental and analytical chemistry (Wang, Zhao, Guo, Pei, & Zhang, 2014).

Mechanism of Action

Target of Action

The primary target of Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate is AP-1-mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections.

Mode of Action

This compound acts by blocking the AP-1-mediated luciferase activity . By inhibiting this activity, it interferes with the transcriptional activity of AP-1, thereby modulating the expression of genes regulated by this transcription factor.

Result of Action

By blocking AP-1-mediated luciferase activity, this compound can potentially modulate the expression of a variety of genes regulated by AP-1. This can result in changes in cellular functions and processes, such as inflammation and cell proliferation . .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential use in chemical synthesis or materials science .

Properties

IUPAC Name

methyl 3-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-20-14(22)6-5-13(19-20)21-8-3-4-11(10-21)16(23)18-12-7-9-26-15(12)17(24)25-2/h5-7,9,11H,3-4,8,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHLFUHSXBHXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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